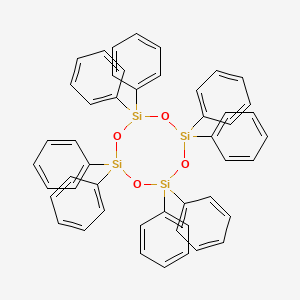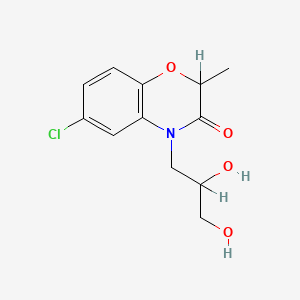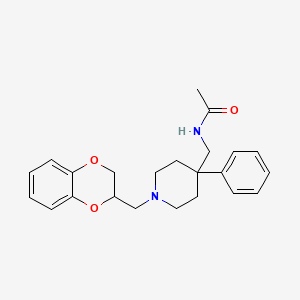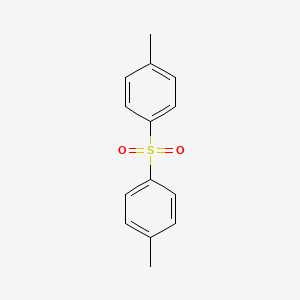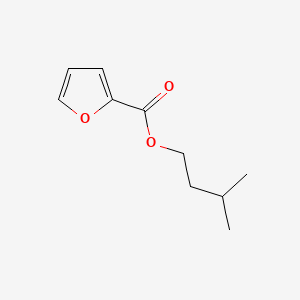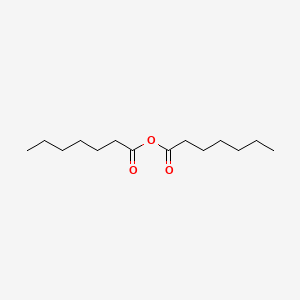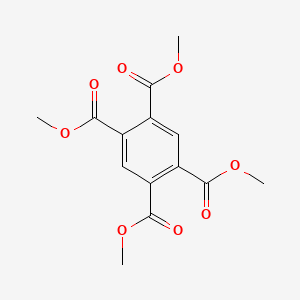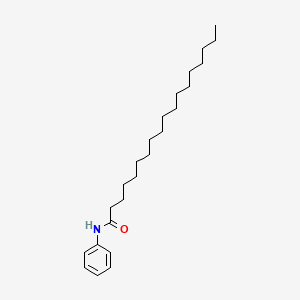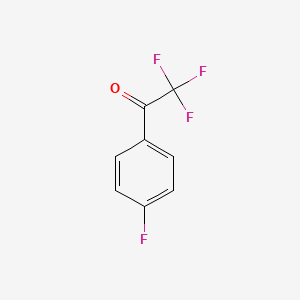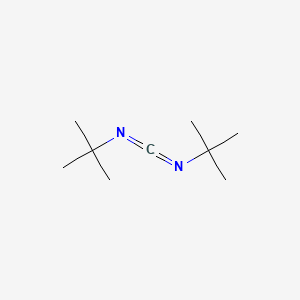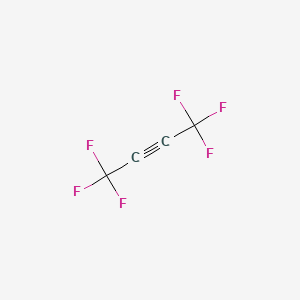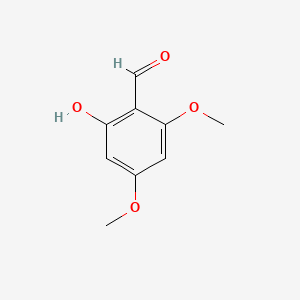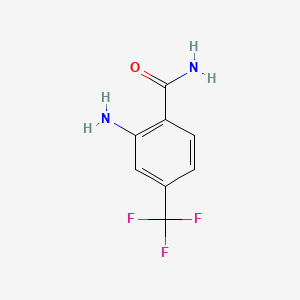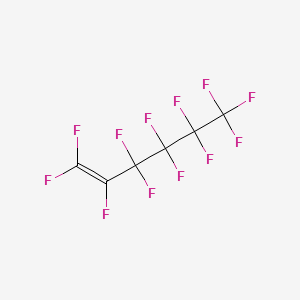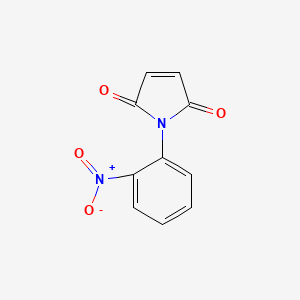
MALEIMIDE, N-(o-NITROPHENYL)-
Overview
Description
N-(o-Nitrophenyl)maleimide is a compound with potential applications in pharmacology and polymer science. It is a solid with a yellow coloration and a melting point of 274 °C. The compound is soluble in acetone, which suggests its utility in various solvent-based applications .
Synthesis Analysis
The synthesis of N-(o-Nitrophenyl)maleimide involves the reaction of maleic anhydride with o-nitroaniline in the presence of diethyl ether as a solvent. The reaction is carried out with agitation for three hours to yield the desired product .
Molecular Structure Analysis
Spectroscopic analysis, including 1H NMR, 13C NMR, and COSY, has been used to confirm the structure of N-(o-Nitrophenyl)maleimide. The NMR spectra show characteristic signals at approximately 8.3, 7.4, and 6.8 ppm. Mass spectroscopy has provided a molecular peak at 218 g/mol, and IR spectroscopy shows a band at 1711.70 cm^-1, which is indicative of the presence of carbonyl groups in the compound .
Chemical Reactions Analysis
Although the provided data does not include specific chemical reactions involving N-(o-Nitrophenyl)maleimide, the presence of reactive functional groups such as the maleimide and nitro groups suggests that it could participate in various chemical transformations. These could include reactions with nucleophiles or reduction of the nitro group, among others.
Physical and Chemical Properties Analysis
The compound's physical properties, such as its melting point and solubility, have been described . Additionally, the crystal structure of a related compound, N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate, has been reported to crystallize with a planar conformation stabilized by intramolecular hydrogen bonding. In the crystal, molecules are linked into a three-dimensional network through N-H...O and O-H...O hydrogen bonds . Theoretical studies on N-(4-nitrophenyl) maleimide, another related compound, have provided insights into the geometric structure, IR and Raman spectra, and thermodynamic properties. The molecule's structure is non-symmetrical, with the nitro group and the ring system lying on the same plane, and the five-membered ring forming a dihedral angle with the hexatomic ring .
Scientific Research Applications
-
Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : N-substituted maleimides have been synthesized and tested for antimicrobial and cytostatic activity . They have shown relatively strong antifungal effects with minimum inhibitory concentrations (MICs) in the 0.5–4 μg ml−1 range .
- Method : The chemical reactivity and lipophilicity of neutral maleimides influenced their antibacterial activity . These maleimides affected the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .
- Results : All neutral maleimides tested were highly cytostatic, with IC values below 0.1 μg ml−1 .
-
Synthesis of 3,4-Disubstituted Maleimides
- Field : Organic Chemistry
- Application : 3,4-Disubstituted maleimides often show pronounced biological activity . They have been used as pharmaceutical agents or reactive dyes .
- Method : Various synthetic methods have been used for the synthesis of 3,4-disubstituted maleimides .
- Results : The review presents a comparative analysis of various approaches, describing their advantages and drawbacks .
-
Use in Diels–Alder Reaction
- Field : Organic Chemistry
- Application : N-phenylmaleimide has been used as the dienophile in a Diels–Alder reaction with furan .
- Method : The maleanilic acid is converted to N-phenylmaleimide, which is then used in the reaction .
- Results : The specific results of this application are not provided in the source .
-
Thermal Stability and Electron-Withdrawing Properties
- Field : Material Science
- Application : N-Substituted maleimide derivatives (RMIs) and their polymers exhibit excellent thermal stability and electron-withdrawing properties .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results of this application are not provided in the source .
-
Electro-Optic Materials
- Field : Material Science
- Application : N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers are particularly interesting in the field of electro-optic materials because of their desirable properties such as electrical conductivity, nonlinear optics, and electroluminescence .
- Method : Coupling polymerizations of 2,3-dibromo-N-substituted maleimide (DBrRMI) were carried out using palladium or nickel catalysts . The number-average molecular weights of poly(RMI-alt-Ph) obtained by Suzuki–Miyaura cross-coupling polymerizations of DBrRMI with benzene-1,4-boronic acid or 2,5-thiophene diboronic acid were 680–1270 by gel permeation chromatographic analyses .
- Results : Copolymers showed strong photoluminescence from yellow to light blue colors in tetrahydrofuran .
-
Antimicrobial Action
- Field : Medicinal Chemistry
- Application : N-substituted maleimides affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase has been proposed as a putative primary target of N-ethylmaleimide and some of its analogues in Candida albicans cells .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results of this application are not provided in the source .
-
Polymeric Light-Emitting Diodes
- Field : Material Science
- Application : N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers are particularly interesting in the field of electro-optic materials because of their desirable properties such as electrical conductivity, nonlinear optics, and electroluminescence . They have been used in products such as polymeric light-emitting diodes .
- Method : Coupling polymerizations of 2,3-dibromo-N-substituted maleimide (DBrRMI) were carried out using palladium or nickel catalysts . The number-average molecular weights of poly(RMI-alt-Ph) obtained by Suzuki–Miyaura cross-coupling polymerizations of DBrRMI with benzene-1,4-boronic acid or 2,5-thiophene diboronic acid were 680–1270 by gel permeation chromatographic analyses .
- Results : Copolymers showed strong photoluminescence from yellow to light blue colors in tetrahydrofuran .
-
Inhibitors of Glucan Synthase
- Field : Medicinal Chemistry
- Application : N-substituted maleimides affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase has been proposed as a putative primary target of N-ethylmaleimide and some of its analogues in Candida albicans cells .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results of this application are not provided in the source .
Future Directions
properties
IUPAC Name |
1-(2-nitrophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-9-5-6-10(14)11(9)7-3-1-2-4-8(7)12(15)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXAYTWCHGRQPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=CC2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183884 | |
| Record name | Maleimide, N-(o-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MALEIMIDE, N-(o-NITROPHENYL)- | |
CAS RN |
2973-15-1 | |
| Record name | N-(2-Nitrophenyl)maleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(o-Nitrophenyl)maleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(o-Nitrophenyl)maleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Maleimide, N-(o-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-NITROPHENYL)MALEIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(o-Nitrophenyl)maleimide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M824V2TTQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



